RMC-4550

Descripción

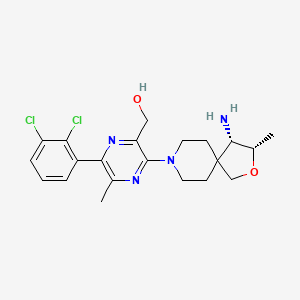

Structure

3D Structure

Propiedades

IUPAC Name |

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYEYLZXGGCRD-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172651-73-7 | |

| Record name | RMC-4550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RMC-4550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of RMC-4550, a SHP2 Inhibitor

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key mediator of the RAS-MAPK pathway, integrating signals from multiple receptor tyrosine kinases (RTKs) to regulate cellular proliferation, survival, and differentiation.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream signaling hyperactivation, is implicated in the pathogenesis of various human cancers, including leukemia, lung cancer, pancreatic cancer, and breast cancer.[4]

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] Unlike traditional enzyme inhibitors that target the active site, this compound binds to a different location on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[5][7] This mechanism prevents SHP2 from becoming activated, thereby blocking downstream signal transduction. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, presenting key data and experimental methodologies relevant to its development and application.

Mechanism of Action

This compound functions as a "molecular glue" that stabilizes the natural, inactive conformation of SHP2.[8][9] In its basal state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) catalytic domain, blocking the active site and rendering the enzyme inert.[2][9] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or docking proteins via its SH2 domains.[2] This interaction induces a conformational change that releases the PTP domain, activating the enzyme.

This compound binds to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited state.[5] This binding locks the enzyme in its inactive form, preventing the conformational change required for activation even in the presence of upstream stimuli.[7] Consequently, this compound does not inhibit the isolated catalytic domain of SHP2 but is highly effective against the full-length protein.[6][10] This allosteric mechanism is crucial for its high selectivity over other phosphatases.[6]

Role in Signaling Pathways

SHP2 is a critical node in several oncogenic signaling cascades. By inhibiting SHP2, this compound modulates these pathways to exert its anti-tumor effects.

RAS-MAPK Pathway

The primary role of SHP2 is the positive regulation of the RAS-MAPK (also known as MAPK/ERK) pathway.[3][4] Activated RTKs recruit SHP2, which then dephosphorylates specific substrates, facilitating the assembly of a protein complex involving Grb2 and SOS1.[8] This complex promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through RAF, MEK, and ERK.[4][11] this compound-mediated inhibition of SHP2 prevents RAS activation, leading to a significant reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway inhibition.[6][12][13] This disruption of the RAS/MAPK pathway is effective in cancers driven by RTK alterations, NF1 loss, and certain KRAS and BRAF mutations that are dependent on upstream signaling.[14]

JAK/STAT Pathway

SHP2 also modulates the JAK/STAT signaling pathway, although its role can be either positive or negative depending on the cellular context.[3] In myeloproliferative neoplasms (MPNs), which are frequently driven by mutated JAK2, SHP2 is involved in signaling downstream of cytokine receptors.[13] Inhibition of SHP2 with this compound has been shown to be effective in preclinical MPN models, particularly in overcoming resistance to JAK2 inhibitors like ruxolitinib.[13][15]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Readout | IC₅₀ Value | Reference(s) |

| Enzymatic | Purified full-length human SHP2 | DiFMUP hydrolysis | 0.583 nM | [7][10] |

| Enzymatic | Purified full-length human SHP2 | Peptide dephosphorylation | 1.55 nM | [6][16] |

| Cellular | PC9 (NSCLC) | pERK inhibition | 39 nM | [6] |

| Cellular | HEK293 (WT SHP2) | pERK inhibition | 49.2 nM | [10] |

| Cellular | KYSE-520 (Esophageal) | pERK inhibition | Not specified | [6] |

| Cellular | FLT3-ITD & KIT mutant AML | Cell viability | Sensitive | [12] |

Table 2: Selectivity and Pharmacokinetic Profile of this compound

| Parameter | Description | Result | Reference(s) |

| Selectivity | Inhibition of SHP2 catalytic domain | No activity up to 10 µM | [6] |

| Inhibition of 14 other phosphatases | No activity up to 10 µM | [6] | |

| Inhibition of 468 protein kinases | No activity up to 10 µM | [6] | |

| ADME/PK | Passive Permeability | High (458 nm/s) | [6] |

| Bioavailability | Moderate to high in preclinical species | [6] | |

| Half-life | Amenable for once-daily oral dosing | [6] |

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other targeted agents across a range of preclinical cancer models.

Monotherapy

As a single agent, this compound inhibits the growth of cancer cells harboring mutations that render them dependent on RTK signaling, such as class 3 BRAF mutations, NF1 loss, and certain KRAS mutations.[14] In patient-derived xenograft (PDX) models of non-small-cell lung cancer, this compound blocked tumor growth and, in some cases, induced tumor shrinkage with minimal side effects.[14] In myeloproliferative neoplasm (MPN) mouse models, daily oral administration of this compound (10 or 30 mg/kg) reduced white blood cell counts, decreased organomegaly, and improved the overall health of the animals.[13][15]

Combination Therapy

A key therapeutic strategy for this compound is its use in combination to overcome or prevent adaptive resistance to other targeted therapies.

-

With ERK Inhibitors: In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models, combining this compound with the ERK inhibitor LY3214996 resulted in synergistic anti-cancer activity, superior MAPK pathway disruption, and significant tumor regression, providing the rationale for the SHERPA clinical trial.[17][18]

-

With JAK2 Inhibitors: In MPN models, this compound synergizes with the JAK2 inhibitor ruxolitinib to enhance growth inhibition, prevent the emergence of persistent (resistant) cells, and increase apoptosis.[15][19]

-

With BCL2 Inhibitors: In FLT3 and KIT mutant Acute Myeloid Leukemia (AML), this compound represses pERK and downregulates the anti-apoptotic protein MCL1, increasing dependency on BCL2.[12] This provides a strong rationale for combining this compound with the BCL2 inhibitor venetoclax, a combination that significantly decreased leukemia burden and improved survival in AML xenograft models.[12]

-

With mTOR Inhibitors: In hepatocellular carcinoma (HCC), mTOR inhibition can lead to the reactivation of RTKs. Co-treatment with this compound blocks this adaptive resistance mechanism, leading to synergistic anti-tumor effects.[20]

Immunomodulatory Functions

Beyond its tumor-intrinsic effects, this compound reshapes the tumor microenvironment (TME) to promote anti-tumor immunity. SHP2 is involved in signaling downstream of immune checkpoint receptors like PD-1.[3][21] Preclinical studies show that this compound treatment can induce a potent anti-tumor immune response. Notably, it drives the selective depletion of protumorigenic M2-polarized macrophages and increases the prevalence of anti-tumorigenic M1 macrophages.[21] This effect appears to be independent of CD8+ T cells and is not observed with checkpoint blockade alone, highlighting a unique immunomodulatory mechanism for SHP2 inhibition.[21]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound.

Protocol: Western Blot for pERK Inhibition

This assay measures the ability of this compound to inhibit SHP2-mediated signaling to ERK.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., PC9, MiaPaCa-2) in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free media for 4-24 hours to reduce basal signaling.

-

Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate cells with an appropriate growth factor (e.g., 50 ng/mL EGF for 5-10 minutes) to activate RTK signaling.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of pERK to total ERK.

-

Protocol: In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model:

-

Use 6-8 week old immunodeficient mice (e.g., NOD/SCID) for patient-derived or cell-line xenografts.

-

Subcutaneously implant 1-5 million cancer cells (e.g., MiaPaCa-2, MOLM-14) in the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 mice per group).

-

-

Dosing and Administration:

-

Vehicle Control: Administer the formulation vehicle orally (p.o.) once daily (q.d.).

-

This compound Monotherapy: Administer this compound (e.g., 10-30 mg/kg) dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) p.o., q.d.[15][20]

-

Combination Therapy: Administer this compound in combination with another agent (e.g., venetoclax at 100 mg/kg) according to the optimized schedule for both drugs.[12]

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animals for any signs of toxicity.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.[12]

-

At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot for pERK).

-

Conclusion

This compound is a highly potent and selective allosteric inhibitor of SHP2 that effectively abrogates signaling through the RAS-MAPK pathway. Its mechanism of action, which involves stabilizing the auto-inhibited conformation of the enzyme, provides a high degree of selectivity and favorable drug-like properties. Preclinical data strongly support its efficacy as both a monotherapy in cancers with specific genetic vulnerabilities and as a combination agent to overcome adaptive resistance to other targeted therapies. Furthermore, its ability to modulate the tumor microenvironment and stimulate an anti-tumor immune response adds another dimension to its therapeutic potential. The ongoing clinical investigation of SHP2 inhibitors, such as the closely related RMC-4630, will be critical in translating these promising preclinical findings into effective treatments for patients with a wide range of malignancies.[14][22]

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

RMC-4550: A Technical Guide to a Potent Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RMC-4550, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its investigation.

Core Compound Data

This compound is a critical tool for researchers studying cellular signaling pathways implicated in oncology and other diseases. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2172651-73-7 | [1][2][3][4] |

| Molecular Weight | 437.36 g/mol | [2][5] |

| Molecular Formula | C₂₁H₂₆Cl₂N₄O₂ | [1][4][6] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective, allosteric inhibitor of SHP2.[2][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling cascade, a pathway frequently dysregulated in various cancers.

Unlike orthosteric inhibitors that target the active site, this compound binds to a distinct allosteric pocket on the SHP2 protein. This binding stabilizes SHP2 in its auto-inhibited conformation. In this inactive state, the N-SH2 domain of SHP2 blocks its own protein tyrosine phosphatase (PTP) domain, preventing it from dephosphorylating its substrates.

The activation of receptor tyrosine kinases (RTKs) by growth factors normally leads to the recruitment and activation of SHP2. Activated SHP2 then dephosphorylates specific residues on adaptor proteins, such as Grb2-associated binder 1 (GAB1), which facilitates the recruitment of the Son of Sevenless (SOS1) guanine nucleotide exchange factor to the membrane. SOS1, in turn, catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). The phosphorylation of ERK (pERK) leads to its translocation to the nucleus, where it regulates the transcription of genes involved in cell proliferation, differentiation, and survival.

By locking SHP2 in its inactive state, this compound effectively uncouples the upstream RTK signaling from downstream RAS activation, thereby inhibiting the entire MAPK pathway.

Below is a diagram illustrating the SHP2-mediated RAS/MAPK signaling pathway and the point of intervention by this compound.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

RMC-4550: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4550 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). Developed by Revolution Medicines, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other targeted agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways it modulates.

Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/mitogen-activated protein kinase (MAPK) and other pro-oncogenic signaling pathways.[1][2] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted cancer therapies.[1] These factors make SHP2 a compelling target for therapeutic intervention. This compound emerged from structure-guided drug discovery efforts to identify a highly potent and selective allosteric inhibitor of SHP2.[2] Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors like this compound bind to a different site on the enzyme, locking it in an inactive conformation.[3]

Discovery and Selectivity

This compound was identified as a potent and selective allosteric inhibitor of SHP2.[2] It was developed to have a high-quality, drug-like preclinical profile, including moderate to high bioavailability and a half-life suitable for once-daily oral administration.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |

| Enzymatic Assay | Full-length SHP2 | 0.583 - 1.55 | [2][3] |

| Cellular pERK Inhibition | PC9 | 31 - 39 | [2][4] |

| Cellular pERK Inhibition | HEK293 (WT SHP2) | 49.2 | [4] |

| Cellular pERK Inhibition | NCI-H1838 (NF1-mutant) | 29 | |

| Cellular pERK Inhibition | MeWo (NF1-mutant) | 24 |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference(s) |

| Bioavailability | Moderate to high | Preclinical species | [1][2] |

| Half-life | Amenable for once-daily oral administration | Preclinical species | [1][2] |

| In Vitro Intrinsic Clearance (hepatocytes) | 3.6-24 µL/min/million cells | Cross-species | [1][2] |

| Passive Permeability | 458 nm/s | [1][2] | |

| Efflux Ratio | 1 | [1][2] |

Mechanism of Action

This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of the wild-type SHP2 enzyme.[3] This mode of inhibition is similar to that of the pioneering SHP2 inhibitor, SHP099. By locking SHP2 in its inactive state, this compound prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling.[3] A key consequence of SHP2 inhibition by this compound is the suppression of the RAS/MAPK signaling pathway, which is aberrantly activated in many cancers.[5] this compound has been shown to reduce the levels of phosphorylated ERK (pERK), a downstream effector of the RAS/MAPK pathway.[2][4]

Signaling Pathways

This compound primarily impacts the RAS/MAPK signaling cascade. It also has effects on the JAK/STAT pathway.

RAS/MAPK Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS/MAPK pathway and the point of intervention for this compound.

Caption: this compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.

JAK/STAT Signaling Pathway

This compound has also been shown to modulate the JAK/STAT signaling pathway, particularly in the context of myeloproliferative neoplasms (MPNs).[5]

Caption: this compound modulates JAK/STAT signaling through the inhibition of SHP2.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of this compound. These are generalized protocols based on standard laboratory procedures and information from published studies.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK).

Methodology:

-

Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-pERK, anti-ERK) overnight at 4°C.

-

Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-scid mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups and treated with this compound (e.g., 10 or 30 mg/kg) or vehicle control via oral gavage, typically once daily.[5] In combination studies, this compound has been administered at 10 mg/kg daily.[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor efficacy in various preclinical models.

-

Myeloproliferative Neoplasms (MPNs): In a mouse model of MPN, this compound treatment reduced organomegaly and improved the overall health of the animals.[5] It also showed synergistic effects when combined with the JAK inhibitor ruxolitinib.[5]

-

Pancreatic Ductal Adenocarcinoma (PDAC): In KRAS-mutant PDAC models, the combination of this compound and the ERK inhibitor LY3214996 resulted in significant tumor regression.[3]

-

Acute Myeloid Leukemia (AML): this compound has shown efficacy in FLT3 and KIT mutant AML cell lines.

-

Other Solid Tumors: this compound has demonstrated anti-tumor activity in models of lung cancer, melanoma, and colorectal cancer with specific RAS pathway mutations.[5]

Clinical Development

The promising preclinical data for this compound led to the development of its clinical-grade equivalent, RMC-4630, which has advanced into clinical trials for the treatment of various solid tumors.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action and a favorable preclinical profile. Its ability to modulate key oncogenic signaling pathways, particularly the RAS/MAPK pathway, has translated into significant anti-tumor efficacy in a variety of cancer models. The preclinical data strongly support the continued clinical investigation of SHP2 inhibition as a therapeutic strategy for a range of malignancies. The ongoing clinical trials with its equivalent, RMC-4630, will be crucial in determining the ultimate clinical utility of this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

RMC-4550: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4550 is a potent and selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1][2][3][4] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 is a convergent node in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][5] Dysregulation of the SHP2-mediated RAS-MAPK pathway is a common driver in a variety of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive summary of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket in SHP2 and stabilizing it in an auto-inhibited conformation.[3] This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking signal transduction.[1] A primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK pathway, leading to reduced phosphorylation of ERK (extracellular signal-regulated kinase).[5][6] This disruption of oncogenic signaling has been shown to inhibit cancer cell proliferation and survival in various preclinical models.[1][2]

References

RMC-4550: A Technical Guide to SHP2 Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical validation of RMC-4550, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). The data presented herein supports the critical role of SHP2 in oncogenic signaling and validates its inhibition as a therapeutic strategy in various cancer types.

Executive Summary

This compound is a preclinical, orally bioavailable small molecule that targets the SHP2 phosphatase. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that promotes the activation of the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers. This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those with mutations in receptor tyrosine kinases like FLT3 and KIT, as well as KRAS-mutant pancreatic cancer.[3][4] This guide will detail the mechanism of action, preclinical efficacy, and experimental methodologies used to validate this compound as a targeted cancer therapeutic.

Mechanism of Action: Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor, binding to and stabilizing the auto-inhibited conformation of the wild-type SHP2 enzyme.[5] This mode of inhibition is similar to that of the well-characterized SHP2 inhibitor, SHP099.[5] By locking SHP2 in its inactive state, this compound prevents its interaction with upstream activators and subsequent dephosphorylation of its substrates, thereby inhibiting downstream RAS/MAPK signaling.[2][6] This leads to a reduction in phosphorylated ERK (pERK), a key biomarker of pathway inhibition.[1][3][7]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the point of intervention for this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated across various cancer models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Assay Type | System | IC50 | Reference |

| Enzymatic Assay | Purified, activated full-length human SHP2 | 1.55 nM | [1] |

| Enzymatic Assay | Purified, activated full-length human SHP2 | 0.583 nM | [5] |

| Cellular Assay (pERK readout) | PC9 cells | 39 nM | [1] |

| Cellular Assay (pERK readout) | PC9 cells | 31 nM | [8] |

| Cellular Assay (pERK readout) | HEK293 cells (wild-type SHP2) | 49.2 nM | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Reference |

| Esophageal Cancer | KYSE-520 xenograft | This compound (dose-dependent) | Dose-dependent efficacy and pERK inhibition | [1] |

| Acute Myeloid Leukemia | Molm14 xenograft | This compound (30 mg/kg) + Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival (p<0.001) | [3] |

| Pancreatic Cancer | MiaPaCa-2 xenograft | This compound | Partially effective at reducing tumor growth | [4] |

| Pancreatic Cancer | KCPmut orthotopic | This compound + LY3214996 | Significant tumor regression | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

SHP2 Enzymatic Assay

Objective: To determine the in vitro potency of this compound against purified SHP2 enzyme.

Protocol:

-

Purified full-length wild-type SHP2 enzyme is incubated with a di-phosphotyrosine peptide to induce activation.[5][8]

-

A serial dilution of this compound is added to the activated enzyme.

-

The reaction is initiated by the addition of a fluorogenic substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[8]

-

The initial rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay

Objective: To measure the effect of this compound on SHP2-mediated signaling in a cellular context.

Protocol:

-

Cancer cell lines (e.g., PC9, HEK293) are seeded in 96-well plates and allowed to adhere overnight.[1][8]

-

Cells are treated with increasing concentrations of this compound for a specified period (e.g., 1 hour).[8]

-

For some models, cells are stimulated with a growth factor (e.g., EGF) to activate the RTK-SHP2-RAS pathway.[8]

-

Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are determined by a quantitative immunoassay (e.g., ELISA, Western blot).

-

The ratio of pERK to total ERK is calculated, and IC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Protocol:

-

Human cancer cells (e.g., KYSE-520, Molm14) are implanted subcutaneously or orthotopically into immunocompromised mice.[1][3][4]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound, alone or in combination with other agents, is administered orally at a specified dose and schedule.[3]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., pERK levels).

-

Animal body weight and overall health are monitored to assess tolerability.

Experimental Workflow Diagram

Combination Strategies

The central role of SHP2 in mediating resistance to other targeted therapies has prompted the investigation of this compound in combination regimens.

-

With BCL2 Inhibitors: In FLT3 and KIT mutant Acute Myeloid Leukemia (AML), this compound has been shown to synergize with the BCL2 inhibitor Venetoclax.[3] this compound modulates the expression of pro- and anti-apoptotic proteins, increasing the dependency on BCL2 and priming cells for apoptosis induced by Venetoclax.[3]

-

With ERK Inhibitors: For KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), where RAS is a primary oncogenic driver, co-inhibition of SHP2 with an ERK inhibitor (LY3214996) has demonstrated synergistic anti-cancer activity.[4] This combination leads to a more profound disruption of the MAPK pathway and increased apoptosis compared to single-agent treatments.[4] This preclinical evidence has supported the initiation of a clinical trial (SHERPA; NCT04916236) to investigate this combination in patients.[4][9]

-

With JAK2 Inhibitors: In preclinical models of myeloproliferative neoplasms (MPNs), this compound has shown efficacy both as a single agent and in combination with the JAK2 inhibitor ruxolitinib.[7] SHP2 inhibition can overcome ruxolitinib persistence by preventing the reactivation of pERK.[7][10]

Logical Relationship Diagram for Combination Therapy

Conclusion

The comprehensive preclinical data for this compound strongly validates SHP2 as a therapeutic target in a variety of cancers. Its potent and selective allosteric inhibition of SHP2 effectively downregulates the RAS/MAPK pathway, leading to anti-tumor effects both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of SHP2 inhibition. The promising preclinical results have paved the way for the clinical investigation of SHP2 inhibitors in patients with difficult-to-treat malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]

- 3. ashpublications.org [ashpublications.org]

- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Allosteric Inhibition of SHP2 by RMC-4550: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. RMC-4550 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Introduction to SHP2 and Its Role in Cancer

SHP2 is a ubiquitously expressed protein that is crucial for normal development and cellular function. Structurally, it contains two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, resulting in auto-inhibition.

Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on activated RTKs or their associated docking proteins via its SH2 domains. This binding event induces a conformational change that relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates. A primary role of activated SHP2 is to dephosphorylate specific residues on scaffold proteins like Gab1, which in turn promotes the recruitment and activation of the guanine nucleotide exchange factor SOS1, leading to the activation of RAS and the subsequent MAPK signaling cascade.[1]

Gain-of-function mutations in PTPN11 are associated with developmental disorders such as Noonan syndrome and are also found in several types of cancer, particularly hematologic malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted therapies that inhibit upstream components of the MAPK pathway.[2]

This compound: An Allosteric Inhibitor of SHP2

This compound is a small molecule inhibitor that targets an allosteric pocket on SHP2, distinct from the active site.[3] This allosteric binding stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[3] By preventing the conformational change required for activation, this compound inhibits SHP2's phosphatase activity and downstream signaling.[4][5]

Mechanism of Allosteric Inhibition

This compound binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4][5] This binding event acts as a "molecular glue," holding the inhibitory N-SH2 domain in place over the PTP active site.[6] Consequently, even in the presence of upstream activating signals (e.g., phosphorylated RTKs), SHP2 remains in its closed, inactive conformation, unable to dephosphorylate its substrates and propagate the signal to RAS.

Quantitative Data for this compound

The following tables summarize the in vitro and cellular potency of this compound against SHP2.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference(s) |

| Biochemical (Cell-free) | Full-length SHP2 | 1.55 | [7][8][9] |

| Biochemical (Cell-free) | Full-length SHP2 | 0.583 | [3][10] |

| Biochemical (Cell-free) | SHP2 Catalytic Domain | >10,000 | [3][7][8] |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Readout | IC50 (nM) | Reference(s) |

| PC9 | pERK | 39 | [7][8] |

| PC9 | pERK | 31 | [11] |

| HEK293 (WT SHP2) | pERK (EGF stimulated) | 49.2 | [3][11] |

| Calu-1 | pERK | 7 | [12] |

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Tested | Activity | Reference(s) |

| Protein Phosphatases | 14 other phosphatases | No significant activity up to 10 µM | [7][8] |

| Protein Kinases | 468 kinases | No significant activity up to 10 µM | [7][8] |

SHP2 Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the canonical RAS-MAPK signaling pathway and highlights the central role of SHP2, which is the target of this compound.

References

- 1. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Preclinical Safety Profile of RMC-4550: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of RMC-4550, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The document synthesizes available data from in vivo studies, detailing the methodologies of key experiments and presenting quantitative data in a structured format. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the preclinical assessment of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an investigational small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various human cancers. By allosterically inhibiting SHP2, this compound prevents the dephosphorylation of key signaling molecules, thereby disrupting downstream signal transduction and inhibiting the growth of tumors with specific mutations, such as those in KRAS, NF1, and certain BRAF classes.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of action of this compound within the RAS/MAPK signaling cascade.

Preclinical Safety and Tolerability Studies

The preclinical safety of this compound has been evaluated in multiple animal models, primarily in the context of its anti-tumor efficacy. The available data consistently indicate that this compound is generally well-tolerated at efficacious doses, both as a monotherapy and in combination with other targeted agents.

Combination Therapy Tolerability in Murine Models

A key study by Frank et al. (2022) investigated the tolerability of this compound in combination with the ERK inhibitor LY3214996 in non-tumor-bearing wild-type and NOD-scid gamma (NSG) mice. This study is crucial for defining the safety profile of this compound in a combination setting.

The following workflow outlines the methodology used in the tolerability study.

The study identified a maximum tolerated dose (MTD) for the combination of this compound and LY3214996. The primary dose-limiting toxicity observed was weight loss, particularly in the NSG mouse strain.

| Dose Level | This compound (mg/kg) | LY3214996 (mg/kg) | Mouse Strain | Outcome |

| d8 | 10 | 100 | Wild-type & NSG | Well-tolerated |

| d9 | 30 | 100 | Wild-type | Well-tolerated |

| d9 | 30 | 100 | NSG | Dose-limiting weight loss |

Table 1: Summary of Combination Tolerability Study Results

Monotherapy Safety Observations

While comprehensive toxicology studies on this compound as a single agent are not extensively detailed in the public domain, several efficacy studies in preclinical cancer models provide qualitative safety assessments.

-

General Tolerability: Across multiple studies in patient-derived xenograft (PDX) models of non-small-cell lung cancer, this compound was reported to be well-tolerated, causing minimal side effects in the animals while effectively blocking tumor growth or inducing tumor shrinkage[1].

-

Improved Health in Disease Models: In a mouse model of myeloproliferative neoplasms (MPNs), treatment with this compound was associated with improved overall health, as indicated by increased body weight and reduced organomegaly (spleen and liver) compared to vehicle-treated animals[2].

-

Hematological Effects: In the same MPN model, this compound treatment led to a significant reduction in white blood cells, monocytes, and neutrophils[2]. This on-target effect is consistent with the role of the MAPK pathway in hematopoiesis and is an important consideration for clinical development.

Discussion and Future Directions

The available preclinical data suggest that this compound has a favorable safety profile at doses that demonstrate anti-tumor activity. The primary dose-limiting toxicity observed in combination studies was weight loss, a common finding in animal studies of anti-cancer agents. The observed hematological effects in a myeloproliferative neoplasm model are likely on-target and require careful monitoring in clinical trials.

It is important to note that a complete preclinical safety assessment, including formal toxicology studies under Good Laboratory Practice (GLP) conditions, is necessary for regulatory submissions. Such studies typically include single-dose and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent), safety pharmacology studies to assess effects on vital organ systems (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays. While the detailed results of these studies for this compound are not publicly available, the consistent reports of good tolerability in efficacy studies provide a strong foundation for its continued clinical development.

For a complete and definitive understanding of the preclinical safety profile of this compound, access to the full toxicology reports submitted to regulatory agencies would be required. Researchers and drug development professionals should consider the currently available data as a strong indicator of a manageable safety profile, while anticipating the need for careful safety monitoring in human clinical trials.

References

In Vivo Pharmacokinetics of RMC-4550: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4550 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the publicly available in vivo pharmacokinetic data and related experimental methodologies for this compound.

Pharmacokinetic Profile of this compound

While detailed quantitative in vivo pharmacokinetic parameters for this compound are not extensively available in the public domain, preclinical studies have characterized its profile as favorable for clinical development.

Summary of Preclinical Pharmacokinetic and ADME Properties

| Parameter | Species/System | Observation | Citation |

| Bioavailability | Preclinical Species | Moderate to high | [5] |

| Half-life | Preclinical Species | Amenable to once-daily oral administration | [5] |

| In Vitro Intrinsic Clearance | Cross-species hepatocytes | Low to moderate (3.6-24 µL/min/million cells) | [5] |

| Passive Permeability | In vitro assay | High (458 nm/s) | [5] |

| Efflux Ratio | In vitro assay | 1 | [5] |

| Tissue Distribution | Murine Pancreatic Cancer Model | Slower initial penetration into cancerous tissue compared to healthy pancreas, with levels becoming similar after 8 hours. | [6] |

Experimental Protocols

Detailed experimental protocols for dedicated pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, information from various preclinical efficacy studies provides insight into the methodologies used.

In Vivo Efficacy and Pharmacokinetic Analysis in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

-

Animal Model: Mice bearing subcutaneously transplanted human PDAC cell lines.[6]

-

Formulation and Administration: this compound was administered daily via oral gavage. The vehicle for administration was a solution of 50 mM Sodium Citrate Buffer (pH 4), 1% Hydroxyethylcellulose, 0.25% Tween, and 0.05% Antifoam A concentrate.[6]

-

Dosing: In combination studies, this compound was administered at 10 mg/kg.[6] Other studies in different cancer models have used 10 mg/kg and 30 mg/kg as single agents.[7][8]

-

Sample Collection for Pharmacokinetics: Following the treatment period and euthanasia, tumors were excised. Half of the tumor was utilized for pharmacokinetic analysis.[6]

-

Bioanalytical Method: The concentration of this compound in the homogenized tumor samples was determined using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS). The specific ion pair used for detection was 437.0/279.9.[6]

Visualizations

SHP2-Mediated RAS/MAPK Signaling Pathway

Caption: SHP2's role in the RAS/MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Assessment

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. anygenes.com [anygenes.com]

The Allosteric SHP2 Inhibitor RMC-4550: A Deep Dive into its Modulation of the RAS/MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of RMC-4550, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. A critical node in the RAS/MAPK signaling cascade, SHP2 has emerged as a compelling target for therapeutic intervention in a wide range of cancers driven by aberrant RAS/MAPK pathway activation. This document details the effects of this compound on this pathway, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Allosteric Inhibition of SHP2

This compound is a small molecule that functions as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), an enzyme encoded by the PTPN11 gene.[1] Unlike orthosteric inhibitors that compete with the substrate at the active site, this compound binds to a tunnel-like allosteric site on SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation.[2]

SHP2 plays a crucial role as a positive regulator of the RAS/MAPK signaling pathway, acting downstream of receptor tyrosine kinases (RTKs).[1] Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated docking proteins, such as GAB1. This recruitment leads to a conformational change in SHP2, exposing its catalytic domain and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, a key step in the activation of RAS. By locking SHP2 in its inactive state, this compound effectively decouples RTK signaling from RAS activation, leading to a downstream suppression of the entire MAPK cascade (RAF-MEK-ERK).[3] This ultimately results in reduced cell proliferation and survival in cancer cells dependent on this pathway.[2]

Figure 1: Mechanism of action of this compound on the RAS/MAPK pathway.

Quantitative Preclinical Efficacy

This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical models, including enzymatic assays, cell-based assays, and in vivo tumor models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | Full-length SHP2 | 0.583 | --INVALID-LINK--[2] |

| Enzymatic Assay | Full-length SHP2 | 1.55 | --INVALID-LINK--[4] |

| Cellular pERK Assay | PC9 | 31 | --INVALID-LINK--[2] |

| Cellular pERK Assay | PC9 | 39 | --INVALID-LINK--[4] |

| Cellular pERK Assay | HEK293 (WT SHP2) | 49.2 | --INVALID-LINK--[2] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| KYSE-520 Esophageal Cancer Xenograft | Dose-dependent | Inhibition of tumor ERK phosphorylation and tumor growth. | --INVALID-LINK--[4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (MiaPaCa-2) | 10 mg/kg, daily, oral gavage | Partial reduction in tumor growth compared to vehicle. | --INVALID-LINK--[5] |

| PDAC Xenograft (MiaPaCa-2) | This compound (10 mg/kg) + LY3214996 (100 mg/kg) | Significant tumor regression. | --INVALID-LINK--[5] |

| Myeloproliferative Neoplasm (MPN) Mouse Model (MPL-W515L) | 10 or 30 mg/kg, once daily | Antagonized MPN phenotype, reduced white blood cells, monocytes, and neutrophils. | --INVALID-LINK-- |

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cancer cell proliferation and induction of apoptosis.

Protocol Outline:

-

Cell Culture: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KCP_K2101, MiaPaCa-2, Panc10.05) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, both as a single agent and in combination with other inhibitors (e.g., the ERK inhibitor LY3214996).

-

Viability Assessment (e.g., CellTiter-Blue® Assay):

-

After a 72-hour incubation with the drug(s), a resazurin-based reagent is added to the wells.

-

Viable cells metabolize resazurin into the fluorescent product resorufin.

-

Fluorescence is measured to quantify cell viability.

-

-

Apoptosis Assessment (e.g., Caspase 3/7 Assay):

-

Cells are treated with the drug(s) for up to 76 hours.

-

A reagent containing a substrate for cleaved caspase 3/7 is added.

-

The cleavage of the substrate by active caspases in apoptotic cells generates a luminescent or fluorescent signal, which is measured over time.

-

-

Data Analysis: IC50 values are calculated from dose-response curves for cell viability. The fold change in apoptosis is determined by comparing treated cells to vehicle-treated controls. Synergy between drug combinations is often assessed using the Bliss independence model.[6]

Figure 2: Generalized workflow for in vitro cell viability and apoptosis assays.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Protocol Outline:

-

Animal Models: Immunocompromised mice (e.g., NOD scid gamma - NSG) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human pancreatic cancer cells (e.g., MiaPaCa-2) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). Mice are then randomized into different treatment cohorts (vehicle, this compound alone, combination therapy).[5]

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 50 mM Sodium Citrate Buffer pH 4 with 1% Hydroxyethylcellulose, 0.25% Tween, and 0.05% Antifoam A) and administered daily via oral gavage.[5]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.

-

Endpoint: The study is concluded after a predetermined period (e.g., 21 days) or when tumors reach a maximum allowed size. Tumors may be excised for further analysis (e.g., Western blotting for pERK levels).

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the anti-tumor efficacy of the different treatments.

Figure 3: Workflow for in vivo tumor xenograft studies.

Clinical Development and Future Directions

The promising preclinical data for this compound led to the development of its clinical-grade analogue, RMC-4630 . This compound is currently being evaluated in clinical trials for patients with advanced solid tumors harboring specific mutations in the RAS/MAPK pathway.[3]

One notable clinical study is the SHERPA trial (NCT04916236) , a Phase 1/1b study investigating the combination of RMC-4630 (a SHP2 inhibitor) and LY3214996 (an ERK inhibitor) in patients with metastatic KRAS-mutant colorectal cancer, pancreatic cancer, and non-small cell lung cancer.[7] The rationale for this combination is to vertically inhibit the RAS/MAPK pathway at two critical nodes, potentially overcoming adaptive resistance mechanisms and leading to more durable anti-tumor responses.[5]

The development of this compound and its clinical successor, RMC-4630, represents a significant advancement in the pursuit of targeted therapies for RAS-driven cancers. The ongoing clinical investigations will be crucial in defining the therapeutic potential of SHP2 inhibition, both as a monotherapy and in combination with other targeted agents, for patients with these challenging malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]

- 4. researchgate.net [researchgate.net]

- 5. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extensive preclinical validation of combined this compound and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

RMC-4550: A Comprehensive Technical Guide to its Phosphatase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4550 is a potent and highly selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Its remarkable selectivity is crucial for its therapeutic potential, minimizing off-target effects and enhancing its safety profile. This technical guide provides an in-depth analysis of the selectivity of this compound against other phosphatases, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Introduction to this compound and SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in human cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[1][2] This mode of action contrasts with active-site inhibitors, which often suffer from a lack of selectivity due to the conserved nature of phosphatase catalytic domains.

Quantitative Selectivity Profile of this compound

This compound exhibits exceptional selectivity for SHP2. Extensive preclinical studies have demonstrated its lack of inhibitory activity against a broad panel of other protein phosphatases and kinases.

Table 1: Potency and Selectivity of this compound

| Target | IC50 (nM) | Concentration for Selectivity Screen (µM) | % Inhibition at 10 µM |

| SHP2 (full-length, activated) | 1.55 | N/A | N/A |

| SHP2 (catalytic domain) | >10,000 | 10 | No detectable activity |

| Panel of 14 other protein phosphatases * | >10,000 | 10 | No detectable activity |

| Panel of 468 protein kinases | >10,000 | 10 | No detectable activity |

*The specific identities of the 14 other protein phosphatases in the screening panel are not publicly disclosed in the primary literature.

Experimental Protocols

The determination of this compound's selectivity involves rigorous biochemical assays. The following sections detail the typical methodologies employed.

In Vitro Phosphatase Activity Assay (Fluorescence-Based)

This assay is a standard method for determining the potency and selectivity of phosphatase inhibitors.

Objective: To measure the enzymatic activity of various phosphatases in the presence of this compound and determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).

Materials:

-

Purified recombinant human phosphatases (full-length SHP2, SHP2 catalytic domain, and the panel of other phosphatases).

-

This compound (solubilized in DMSO).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35).

-

Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Microplate reader capable of fluorescence detection (Excitation: ~358 nm, Emission: ~450 nm).

-

384-well assay plates.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the final desired concentrations.

-

Enzyme Preparation: The purified phosphatases are diluted in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

-

Assay Reaction:

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the diluted enzyme to each well and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

-

Data Acquisition: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader. The rate of the reaction (increase in fluorescence over time) is proportional to the phosphatase activity.

-

Data Analysis: The reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. For the selectivity screen, the percent inhibition at a single high concentration (e.g., 10 µM) is calculated relative to the vehicle control.

Cellular pERK Assay

This assay assesses the ability of this compound to inhibit SHP2 signaling in a cellular context.

Objective: To measure the inhibition of ERK phosphorylation (a downstream effector of the SHP2-RAS-MAPK pathway) in cells treated with this compound.

Materials:

-

Cancer cell line known to be dependent on SHP2 signaling (e.g., PC9, KYSE-520).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

Antibodies: anti-phospho-ERK (pERK) and anti-total-ERK.

-

Western blot or ELISA reagents.

Procedure:

-

Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Detection of pERK and total ERK: The levels of phosphorylated ERK and total ERK are measured using either Western blotting or a quantitative ELISA.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The results are then plotted against the this compound concentration to determine the cellular IC50.

Visualizing Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway and Point of this compound Inhibition

Caption: SHP2 signaling pathway and the allosteric inhibition by this compound.

Experimental Workflow for this compound Selectivity Profiling

Caption: Workflow for determining the selectivity of this compound.

Logical Relationship of this compound Selectivity

Caption: this compound demonstrates high selectivity for full-length SHP2.

Conclusion

This compound is a paradigm of a highly selective, allosteric inhibitor. Its specificity for full-length, activated SHP2, with a lack of activity against its own catalytic domain and a wide range of other phosphatases and kinases, underscores its precision as a therapeutic agent.[3] The detailed experimental protocols and data presented in this guide provide a comprehensive understanding of the rigorous evaluation that forms the basis of this compound's selectivity profile, making it a valuable tool for researchers in the field of oncology and drug discovery.

References

Methodological & Application

RMC-4550 In Vitro Assay Protocols: A Detailed Application Note for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for key in vitro assays to characterize the activity of RMC-4550, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). This compound has demonstrated significant anti-tumor activity in preclinical models by modulating the RAS/MAPK signaling pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of SHP2 inhibitors. It includes methodologies for a biochemical SHP2 inhibition assay, a cellular phospho-ERK (pERK) inhibition assay, a 3D cell viability assay, and an apoptosis assay. Additionally, it presents quantitative data for this compound's inhibitory activity and visual diagrams of the experimental workflows and the targeted signaling pathway.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][4] It is a key positive regulator of the RAS/MAPK signaling cascade, which is frequently hyperactivated in various human cancers.[1][5] this compound is an allosteric inhibitor that stabilizes SHP2 in its auto-inhibited conformation.[6] This mode of action prevents the dephosphorylation of SHP2 substrates, thereby attenuating RAS activation and downstream signaling, leading to reduced cancer cell proliferation and survival.[1][5] The following protocols provide a framework for the in vitro assessment of this compound's potency and cellular effects.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical SHP2 Inhibition | Full-length SHP2 | IC50 | 0.583 nM | [6] |

| Biochemical SHP2 Inhibition | Full-length SHP2 | IC50 | 1.55 nM | [4] |

| Cellular pERK Inhibition | PC9 | IC50 | 39 nM | [4] |

| Cellular pERK Inhibition | HEK293 (WT SHP2) | IC50 | 49.2 nM | [7] |

| 3D Cell Proliferation | KRAS-mutant cancer cell lines | - | Varies by line | [8] |

Experimental Protocols

Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified full-length SHP2 using a fluorogenic substrate.

Workflow:

Caption: Workflow for the biochemical SHP2 inhibition assay.

Materials:

-

Full-length recombinant human SHP2 protein

-

SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[9]

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[10][11]

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, 1 mg/mL BSA)

-

This compound

-

DMSO

-

384-well black, shallow polystyrene plates

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)[12]

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the SHP2 activating peptide to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add full-length SHP2 enzyme to all wells except for the no-enzyme control. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM) and optimized for linear reaction kinetics.[13]

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.[7]

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. A typical final concentration is 10 µM.[13]

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically for 30 minutes at room temperature.[13]

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic reads.

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the normalized reaction rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway, in a cellular context.

Workflow:

Caption: Workflow for the cellular pERK inhibition assay.

Materials:

-

Cancer cell line of interest (e.g., PC9, HEK293)

-

Complete growth medium

-

Serum-free medium

-

This compound

-

Growth factor (e.g., Epidermal Growth Factor - EGF)

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-